molecular formula C9H8N4S B6226136 1-(2-azidoethyl)-4-isothiocyanatobenzene CAS No. 2752098-48-7

1-(2-azidoethyl)-4-isothiocyanatobenzene

Cat. No. B6226136
CAS RN: 2752098-48-7
M. Wt: 204.3
InChI Key:
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Description

1-(2-azidoethyl)-4-isothiocyanatobenzene, also known as AIITC, is an important organic compound in the field of organic chemistry. It has a wide range of applications, from pharmaceuticals to materials science.

Mechanism of Action

1-(2-azidoethyl)-4-isothiocyanatobenzene is an electrophilic reagent, meaning that it reacts with nucleophilic molecules such as amines and thiols. The reaction of 1-(2-azidoethyl)-4-isothiocyanatobenzene with an amine or thiol produces a new bond between the two molecules, forming an azidoethylated product. The reaction is believed to proceed through a nucleophilic substitution reaction, where the nitrogen atom of the azido group acts as a nucleophile and attacks the electrophilic carbon atom of the amine or thiol.
Biochemical and Physiological Effects
1-(2-azidoethyl)-4-isothiocyanatobenzene has been studied for its potential biological effects. It has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). In addition, 1-(2-azidoethyl)-4-isothiocyanatobenzene has been shown to have anti-inflammatory and anti-cancer properties. However, more research is needed to determine the precise biochemical and physiological effects of 1-(2-azidoethyl)-4-isothiocyanatobenzene.

Advantages and Limitations for Lab Experiments

1-(2-azidoethyl)-4-isothiocyanatobenzene has several advantages for use in laboratory experiments. It is relatively stable, and has a low toxicity profile. In addition, 1-(2-azidoethyl)-4-isothiocyanatobenzene is a relatively inexpensive reagent, which makes it attractive for use in research. However, 1-(2-azidoethyl)-4-isothiocyanatobenzene is also prone to hydrolysis, which can limit its use in some experiments.

Future Directions

There are a number of potential future directions for 1-(2-azidoethyl)-4-isothiocyanatobenzene research. These include further investigation into the biochemical and physiological effects of 1-(2-azidoethyl)-4-isothiocyanatobenzene, as well as the development of more efficient and cost-effective synthesis methods. In addition, 1-(2-azidoethyl)-4-isothiocyanatobenzene could be used as a linker molecule in the development of new drugs and materials. Finally, 1-(2-azidoethyl)-4-isothiocyanatobenzene could be used to develop new catalysts for organic reactions, such as the Diels-Alder reaction.

Synthesis Methods

1-(2-azidoethyl)-4-isothiocyanatobenzene can be synthesized in a two-step process. The first step involves the reaction of 2-azidoethanol with 4-isothiocyanatobenzene in a 1:1 molar ratio in the presence of a base such as sodium hydroxide. This reaction produces 1-(2-azidoethyl)-4-isothiocyanatobenzene and sodium azide as a byproduct. The second step involves the hydrolysis of the sodium azide to produce sodium hydroxide and nitrogen gas.

Scientific Research Applications

1-(2-azidoethyl)-4-isothiocyanatobenzene has a wide range of applications in scientific research. It has been used as a linker molecule in peptide synthesis and as a reagent in the synthesis of other organic compounds. It has also been used as a catalyst in organic reactions, such as the Diels-Alder reaction. 1-(2-azidoethyl)-4-isothiocyanatobenzene has also been used in the synthesis of heterocyclic compounds, such as thiazoles and pyridines.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(2-azidoethyl)-4-isothiocyanatobenzene involves the reaction of 1-bromo-2-nitrobenzene with sodium azide to form 1-azido-2-nitrobenzene. This intermediate is then reduced to 1-amino-2-nitrobenzene using palladium on carbon and hydrogen gas. The resulting amine is then reacted with thiophosgene to form 1-isothiocyanato-2-nitrobenzene. Finally, this intermediate is reacted with 2-bromoethylamine hydrobromide to form the target compound.", "Starting Materials": [ "1-bromo-2-nitrobenzene", "sodium azide", "palladium on carbon", "hydrogen gas", "thiophosgene", "2-bromoethylamine hydrobromide" ], "Reaction": [ "1. 1-bromo-2-nitrobenzene is reacted with sodium azide in DMF to form 1-azido-2-nitrobenzene.", "2. 1-azido-2-nitrobenzene is reduced to 1-amino-2-nitrobenzene using palladium on carbon and hydrogen gas.", "3. 1-amino-2-nitrobenzene is reacted with thiophosgene in chloroform to form 1-isothiocyanato-2-nitrobenzene.", "4. 1-isothiocyanato-2-nitrobenzene is reacted with 2-bromoethylamine hydrobromide in DMF to form 1-(2-azidoethyl)-4-isothiocyanatobenzene." ] }

CAS RN

2752098-48-7

Product Name

1-(2-azidoethyl)-4-isothiocyanatobenzene

Molecular Formula

C9H8N4S

Molecular Weight

204.3

Purity

95

Origin of Product

United States

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